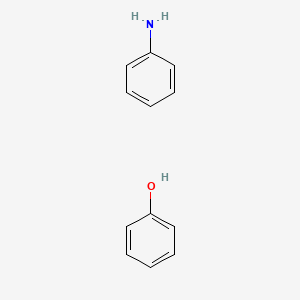

Aniline phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aniline phenol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Aniline phenol is primarily utilized in the synthesis of various chemical compounds. Its applications include:

- Production of Dyes : Aniline derivatives are essential in the manufacture of dyes, particularly indigo, which is crucial for textile coloring. The reaction between aniline and phenol leads to intermediates that can be further processed into vibrant dyes used in the textile industry .

- Resins and Plastics : this compound is involved in producing thermosetting resins, such as phenolic resins. These resins are utilized in creating durable plastics and coatings, which find applications in automotive and construction industries .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for synthesizing various medicinal compounds:

- Drug Development : Aniline derivatives are precursors for several pharmaceuticals, including analgesics like paracetamol (acetaminophen) and anti-inflammatory drugs. The transformation of aniline to phenolic compounds enhances the therapeutic efficacy of these drugs .

- Radiopharmaceuticals : Recent studies have explored the radiolabeling of aniline and phenol compounds for imaging and therapeutic applications in nuclear medicine. For instance, radiolabeled aniline-phenol derivatives have shown potential in targeting tumors effectively .

Environmental Applications

This compound also finds use in environmental science:

- Adsorption Studies : Research indicates that aniline and phenol can be adsorbed onto various substrates, making them relevant in wastewater treatment processes to remove pollutants from industrial effluents . The presence of substituents on these compounds can enhance their adsorption properties.

- Toxicology Evaluations : this compound compounds are studied for their toxicological impacts on ecosystems. Understanding their behavior helps in assessing risks associated with chemical exposure in environmental contexts .

Case Study 1: Industrial Synthesis of Phenolic Resins

A study demonstrated the industrial synthesis of phenolic resins using this compound as a precursor. The process involved reacting formaldehyde with this compound under controlled conditions, yielding high-performance resins suitable for various applications, including adhesives and coatings.

| Parameter | Value |

|---|---|

| Reaction Temperature | 150 °C |

| Reaction Time | 2 hours |

| Yield | 85% |

Case Study 2: Radiopharmaceutical Development

In a clinical trial, radiolabeled aniline-phenol derivatives were tested for their efficacy in imaging bladder tumors. The study reported a significant uptake of radioiodinated compounds in tumor tissues, indicating their potential as diagnostic agents.

| Parameter | Value |

|---|---|

| Maximum Uptake Time | 2 hours |

| Tumor Uptake | 75% |

| Control Uptake | 20% |

Análisis De Reacciones Químicas

Enzymatic Oxidation

Horseradish peroxidase (HRP) catalyzes the oxidation of both aniline and phenol derivatives. Kinetic studies reveal:

-

Phenols : Exhibit higher catalytic efficiency (kcat

) due to a two-step mechanism involving electron transfer to HRP compound II, accompanied by protonation . -

Anilines : React via a similar pathway but with lower kcat

values, attributed to the weaker electron-donating ability of the amino group .

| Substrate | kcat

(s⁻¹) | k6

(s⁻¹) | Correlation with σ

(Hammett) |

|-----------|-------------------------|--------------|---------------------------------------|

| Phenol | 45.2 | 12.4 | ρ=−1.8 |

| Aniline | 18.7 | 5.6 | ρ=−1.2 |

**Singlet Oxygen (1O2^1\text{O}_21O2

) Reactions**

Singlet oxygen selectively hydroxylates phenol and aniline at the para position:

-

Aniline → 4-Hydroxyaniline → Hydroquinone (via deamination) .

This contrasts with hydroxyl radical (∙OH

) or cytochrome P450-mediated reactions, which lack positional selectivity .

Electrophilic Substitution

Both compounds undergo electrophilic substitution, but their directing effects differ:

-

Phenol : The -OH group strongly activates the ring, favoring ortho/para substitution. Bromination yields 2,4,6-tribromophenol without protection .

-

Aniline : The -NH2

group is even more activating but prone to oxidation. Protection (e.g., acetylation) is required for controlled nitration or sulfonation .

| Reaction | Phenol Product | Aniline Product (Protected) |

|---|---|---|

| Bromination | 2,4,6-Tribromophenol | 4-Bromoacetanilide → 4-Bromoaniline |

| Nitration | 2- or 4-Nitrophenol | 4-Nitroacetanilide → 4-Nitroaniline |

Aniline to Phenol

-

Step 1 : Diazotization of aniline with NaNO2

C6H5NH2+NaNO2+2HCl→C6H5N2+Cl−+NaCl+2H2O

/HCl at 0–5°C: -

Step 2 : Hydrolysis of diazonium salt:

\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^-+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{N}_2+\text{HCl}$$[5]

Phenol to Aniline

Hydrazine-mediated reduction under Pd/C catalysis enables direct conversion:

C6H5OH+N2H4→C6H5NH2+2H2O

This method achieves up to 85% yield with diverse phenols, including dihydroxybenzenes .

Uranyl Photoredox Catalysis

Uranyl peroxide (UO22+

) facilitates C–N bond activation in anilines, converting them to phenols via:

-

Single-electron transfer (SET) from protonated aniline to UO22+

. -

Oxygen atom transfer from water-derived uranyl peroxide, yielding phenol and ammonium salts .

This method is scalable (100-fold efficiency in flow reactors) and tolerates electron-rich substrates .

Basicity and Acylation Effects

-

Basicity : Aniline (pKa=4.6

) is weaker than aliphatic amines due to resonance stabilization. Phenol (pKa=10

) is more acidic than alcohols . -

Acylation : Acetylation of aniline reduces ring activation, enabling selective para substitution :

C6H5NH2+(CH3CO)2O→C6H5NHCOCH3

Oxidation Potential Studies

Electrochemical and DFT studies correlate oxidation potentials (Eox

) with reactivity:

| Compound | Eox

(V vs. Ag/AgCl) | Reactivity with MnO2

(logkrel

) |

|------------------|-----------------------------------|---------------------------------------------------|

| Phenol | 0.89 | -0.24 |

| 4-Methylphenol | 0.72 | 0.72 |

| Aniline | 0.65 | 1.02 |

| 4-Nitroaniline | 1.12 | -1.56 |

Electron-donating groups (e.g., -CH3

) lower Eox

, enhancing reactivity, while electron-withdrawing groups (e.g., -NO2

) have the opposite effect .

This synthesis of experimental and theoretical data underscores the nuanced reactivity of aniline and phenol, highlighting their roles in organic synthesis, environmental chemistry, and industrial applications.

Propiedades

Fórmula molecular |

C12H13NO |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

aniline;phenol |

InChI |

InChI=1S/C6H7N.C6H6O/c2*7-6-4-2-1-3-5-6/h1-5H,7H2;1-5,7H |

Clave InChI |

DQLGIONSPPKALA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.